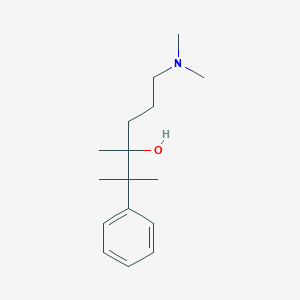
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a dimethylamino-phenyl group through a methanone linkage. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE typically involves the reaction of 4-dimethylamino-benzaldehyde with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-dimethylamino-benzaldehyde} + \text{4-benzylpiperazine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent results. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzyl-piperazin-1-yl)-pyridin-4-ylmethylene-amine
- (4-Benzyl-piperazin-1-yl)-(1-(4-nitro-phenyl)-ethylidene)-amine
- (4-Benzyl-piperazin-1-yl)-(1-(3-nitro-phenyl)-ethylidene)-amine
Uniqueness
Compared to similar compounds, 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C20H25N3O |
|---|---|
Poids moléculaire |
323.4g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C20H25N3O/c1-21(2)19-10-8-18(9-11-19)20(24)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3 |
Clé InChI |
LKIFJNJBDORNCI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373784.png)
![1-(4-Cyclopentylphenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone](/img/structure/B373785.png)
![2-Chlorodibenzo[b,f]thiepine](/img/structure/B373786.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373787.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B373790.png)
![11-[3-(dimethylamino)propyl]-10,11-dihydrodibenzo[b,f]thiepine-10-carbonitrile](/img/structure/B373792.png)
![3,4-Bis[(2-fluorophenyl)sulfanyl]phenyl methyl sulfone](/img/structure/B373797.png)
![{3-[(2-Iodobenzyl)sulfanyl]-4-methoxyphenyl}acetic acid](/img/structure/B373798.png)
![2-fluoro-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373799.png)
![3-(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethyl-1-propanamine](/img/structure/B373800.png)
![2-bromo-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373802.png)
![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]-4-methylpiperazine](/img/structure/B373803.png)

